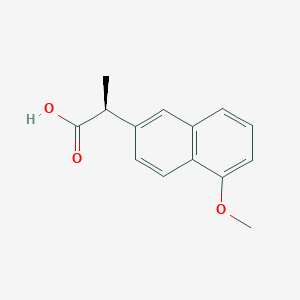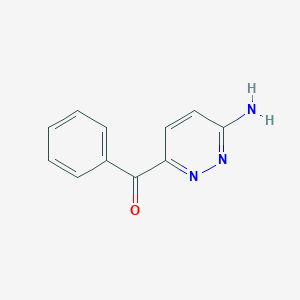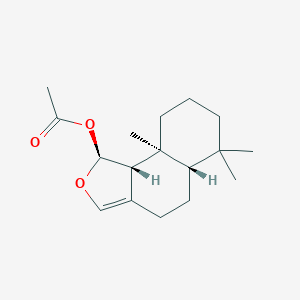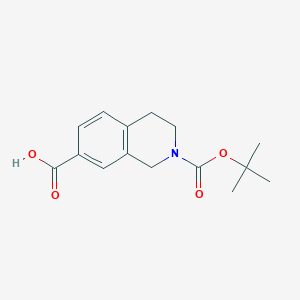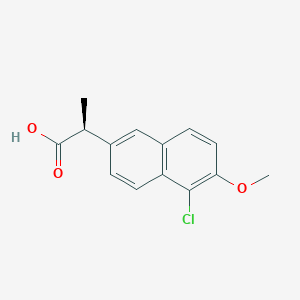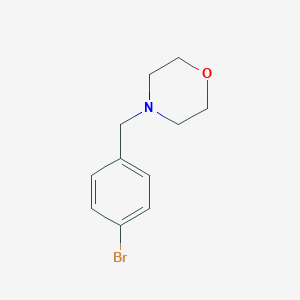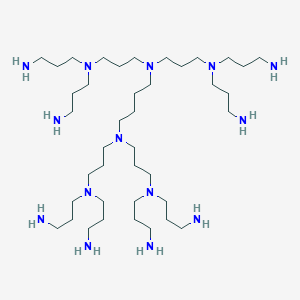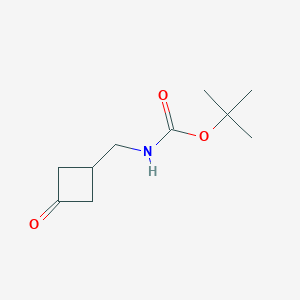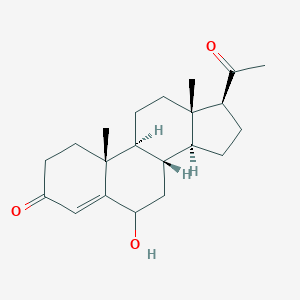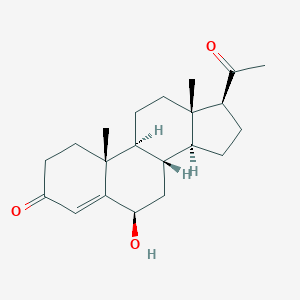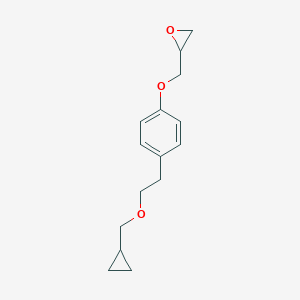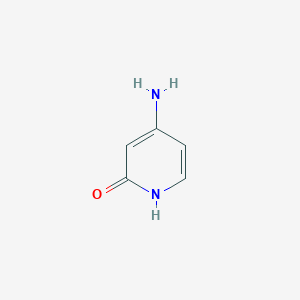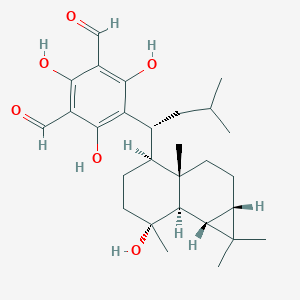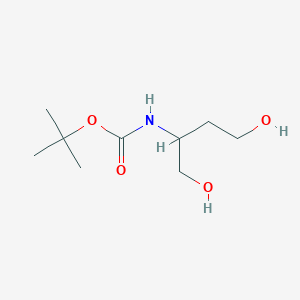
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, also known as tert-butyl carbamate, is an organic compound used as a reagent in organic synthesis. It has a molecular weight of 205.25 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 1,4-dihydroxybutan-2-ylcarbamate . The InChI code for the compound is 1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) .Physical And Chemical Properties Analysis
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a solid substance . It is soluble in water, ethanol, and acetone, and is miscible with most organic solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry :
- (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is an intermediate in synthesizing natural product jaspine B, with cytotoxic activity against human carcinoma cell lines. This compound is synthesized from L-Serine in several steps, including esterification, Bn protection, Boc protection, and Corey-Fuchs reaction (Tang et al., 2014).
Crystallography and Molecular Structure :
- The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, has been studied, confirming its molecular configuration (Ober et al., 2004).
Chemical Properties and Interactions :
- Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are studied for their crystal structures, demonstrating interactions like hydrogen and halogen bonds with carbonyl groups (Baillargeon et al., 2017).
Biomedical Applications :
- Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), has been synthesized for medical applications (Zhao et al., 2017).
Polymer Science :
- Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate derivatives have been used in creating environmentally benign CO2-based copolymers, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), demonstrating potential in biocompatible polymer production (Tsai et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



